Sikkimotoxin

Description

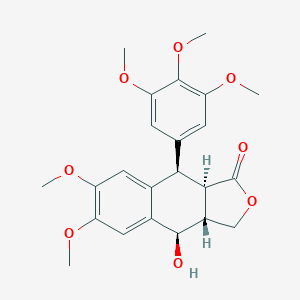

Structure

3D Structure

Properties

CAS No. |

18651-67-7 |

|---|---|

Molecular Formula |

C23H26O8 |

Molecular Weight |

430.4 g/mol |

IUPAC Name |

(3aR,4R,9R,9aR)-4-hydroxy-6,7-dimethoxy-9-(3,4,5-trimethoxyphenyl)-3a,4,9,9a-tetrahydro-3H-benzo[f][2]benzofuran-1-one |

InChI |

InChI=1S/C23H26O8/c1-26-15-8-12-13(9-16(15)27-2)21(24)14-10-31-23(25)20(14)19(12)11-6-17(28-3)22(30-5)18(7-11)29-4/h6-9,14,19-21,24H,10H2,1-5H3/t14-,19+,20-,21-/m0/s1 |

InChI Key |

JQNGRAVMNACCCG-MGNXDGSBSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC(=C(C=C24)OC)OC)O |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@H](C4=CC(=C(C=C24)OC)OC)O |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC(=C(C=C24)OC)OC)O |

Synonyms |

sikkimotoxin |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Characterization of Sikkimotoxin

Confirmation of the Naphthofuran Core and Substituent Patterns:The creation of data tables with specific chemical shifts (δ), coupling constants (J), and mass-to-charge ratios (m/z) that would confirm the naphthofuran core and the precise arrangement of its substituents is entirely dependent on the original research findings, which are unavailable.

Data Tables: Consequently, the mandatory inclusion of detailed, interactive data tables presenting research findings cannot be fulfilled.

To produce an article that is both "thorough, informative, and scientifically accurate" as requested, access to the primary research that first characterized Sikkimotoxin is essential. Without this, any attempt to generate the required content would be speculative and would not meet the standards of a professional, authoritative scientific article.

Therefore, this request cannot be completed as specified due to the unavailability of the necessary detailed experimental data in the public domain or accessible scientific literature.

Advanced Synthetic Methodologies for Sikkimotoxin and Analogues

Total Synthesis Strategies for Sikkimotoxin: Enantioselective and Racemic Approaches

The complete chemical synthesis of this compound from simple starting materials has been achieved through both racemic and enantioselective pathways. These approaches provide access to the core aryltetralin lactone structure and allow for the controlled installation of the required stereocenters.

The total synthesis of (±)-sikkimotoxin in its racemic form has been successfully accomplished. clockss.orgresearchgate.net A key achievement in this area was a strategy that employed the Benzo-Peterson reaction to construct the substituted tetrahydronaphthalene skeleton of the molecule. clockss.org This approach provided a convergent and effective route to the natural product. researchgate.net

While the initial total synthesis produced a racemic mixture, subsequent efforts have focused on enantioselective methods to produce specific stereoisomers. An asymmetric total synthesis of (-)-deoxythis compound, a direct precursor to this compound, has been developed. lookchem.com This synthesis establishes the critical stereochemistry of the molecule, which can then be converted to the final natural product through a subsequent oxidation step. The development of enantioselective strategies is crucial, as often only one enantiomer of a chiral molecule possesses the desired biological activity. libretexts.org These methods frequently rely on chiral catalysts or auxiliaries to direct the stereochemical outcome of key reactions. libretexts.orgnih.gov

The Benzo-Peterson reaction, a variation of the Peterson olefination, has proven to be a pivotal transformation in the racemic total synthesis of (±)-sikkimotoxin. clockss.orglookchem.com This reaction facilitates the formation of the tetrahydronaphthalene core structure of the lignan (B3055560). clockss.orgdntb.gov.ua The synthesis strategy involves the reaction of an o-trimethylsilylbenzyltrimethylsilane with an appropriate aldehyde to generate the aryltetralin ring system after cyclization. clockss.orgnih.gov

In the reported synthesis, the reaction between (2-bromo-4,5-dimethoxybenzyl)trimethylsilane and 3,4,5-trimethoxybenzaldehyde (B134019) serves as the foundational step to build the carbon skeleton. clockss.orglookchem.com Following a series of transformations to construct the lactone ring, the Benzo-Peterson reaction provides a reliable method for creating the central fused ring system, ultimately leading to the formation of deoxythis compound, which is then oxidized to this compound. clockss.org The stereochemistry of the resulting product was confirmed by comparing its NMR spectrum to that of related analogues also prepared using this method. clockss.org

| Reaction Type | Key Reactants | Product Feature | Reference |

| Benzo-Peterson Reaction | o-silylbenzylsilane, aldehyde | Tetrahydronaphthalene core | clockss.org |

| Final Step | Deoxythis compound, NBS | 4-hydroxy group | clockss.org |

Beyond the established routes, the exploration of modern synthetic methods, such as cycloaddition and cascade reactions, offers powerful alternatives for constructing the complex polycyclic framework of this compound and its analogues. nih.govresearchgate.net Cascade reactions, in which multiple bond-forming events occur in a single operation, are particularly attractive for their efficiency and potential to rapidly build molecular complexity from simple precursors. nih.govresearchgate.net

One such advanced strategy involves a multicomponent cascade featuring a rhodium-catalyzed [5+2] cycloaddition, a vinylogous Peterson elimination, and a subsequent [4+2] cycloaddition. nih.govresearchgate.net This sequence allows for the flexible and convergent assembly of diverse polycyclic systems. While not yet explicitly reported for a total synthesis of this compound itself, this methodology represents the frontier of synthetic strategy for related complex molecules. Another powerful tool is the intramolecular [3+2] nitrone-olefin cycloaddition, which has been used to create heavily functionalized tetrahydronaphthalene skeletons fused with other rings, demonstrating its potential for building lignan-like structures. researchgate.net These exploratory reactions highlight the ongoing innovation in synthetic chemistry that could enable more efficient and versatile routes to this compound and its derivatives in the future. magtech.com.cn

Semisynthetic Approaches to this compound and its Derivatives from Precursors

Semisynthesis, which involves the chemical modification of readily available natural products, provides an alternative and often more practical route to complex molecules like this compound. This approach leverages the existing chiral framework of natural precursors, such as other lignans (B1203133), to generate novel derivatives.

Alpha-conidendrin (B1669421), a naturally occurring lignan, has been successfully utilized as a starting material for the preparation of this compound derivatives. researchgate.netnih.gov A key strategy involves the selective oxidation of alpha-conidendrin. nih.gov

The oxidation using Fremy's salt (potassium nitrosodisulfonate) has been shown to favor the formation of an ortho-quinone on the pendant aromatic ring of the alpha-conidendrin molecule. researchgate.netnih.gov This intermediate is then subjected to a series of chemical transformations:

Quinone Reduction and Methylation: The o-quinone is reduced and methylated to install the dimethoxy pattern characteristic of this compound's A-ring. researchgate.net

Lactone Reduction: The lactone ring is reduced to a diol. researchgate.netacs.org

Oxidative Cyclization: Subsequent oxidation with reagents like dichlorodicyanoquinone (DDQ) or cupric sulfate/potassium persulfate leads to the formation of novel bridged derivatives, namely this compound oxabicyclooctane and this compound dioxatricyclodecane, respectively. researchgate.netnih.gov

This pathway demonstrates how a related natural product can be chemically transformed into complex, bridged analogues of this compound, providing valuable compounds for biological evaluation. sigmaaldrich.com

Podophyllotoxin (B1678966), a well-known and structurally similar aryltetralin lignan, serves as another important precursor for generating this compound-like molecules. researchgate.netnih.gov The primary structural difference between podophyllotoxin and this compound lies in the substitution pattern of the fused aromatic ring; podophyllotoxin possesses a methylenedioxy group, whereas this compound has two methoxy (B1213986) groups. acs.org

Chemical transformations have been developed to bridge this structural gap. A key reaction is the selective cleavage of the methylenedioxy ether group in podophyllotoxin using agents like boron trichloride. researchgate.net The resulting dihydroxy derivative can then be methylated to yield the 6,7-dimethoxy substitution pattern found in this compound. nih.gov This approach allows for the conversion of the podophyllotoxin scaffold into the this compound scaffold. Furthermore, both podophyllotoxin and this compound have been used as starting materials to prepare a parallel series of bridged derivatives, including oxabicyclooctane and dioxatricyclodecane analogues, for direct comparison of their biological properties. acs.orgacs.org

Rational Design and Synthesis of Chemically Modified this compound Analogues

The rational design and synthesis of chemically modified this compound analogues are driven by the goal of understanding structure-activity relationships (SAR) and discovering compounds with improved properties. mdpi.comnih.gov By systematically altering different parts of the this compound molecule, researchers can probe the contributions of specific structural features to its biological profile. acs.org

The synthesis of a series of dioxatricyclodecane, oxabicyclooctane, and benzodihydropyran derivatives has allowed for a systematic comparison. acs.orgacs.org These studies revealed that the conformational rigidity of the scaffold plays a significant role, with the more rigid oxabicyclooctane and dioxatricyclodecane structures often showing different activity profiles compared to the more flexible benzodihydropyran analogues. acs.org The data gathered from these synthetic analogues provide crucial insights for the future design of more potent and selective agents. nih.gov

| Analogue Type | Precursor | Key Modification | Finding | Reference |

| Oxabicyclooctane | This compound | Methyleneoxy bridge formation | Rigid scaffold for SAR studies | researchgate.netacs.org |

| Dioxatricyclodecane | This compound | Double methyleneoxy bridge | Less active than podophyllotoxin analogue | acs.orgacs.org |

| C-4 Inversion | Podophyllotoxin | Inversion of C-4 stereocenter | Resulted in 100-fold cytotoxicity loss | acs.org |

| Aromatic Ring Swap | Podophyllotoxin | Fused ring swap (methylenedioxy for dimethoxy) | 10-fold reduction in cytotoxicity | acs.org |

Molecular and Cellular Mechanisms of Sikkimotoxin and Its Analogues

Investigation of Specific Molecular Targets and Macromolecular Interactions

The cytotoxic effects of sikkimotoxin and its analogues are intrinsically linked to their interactions with specific molecular targets within the cell. acs.orgresearchgate.net Research has shown that these compounds, much like the related lignan (B3055560) podophyllotoxin (B1678966), can interfere with critical cellular processes by binding to essential macromolecules. jst.go.jp

Molecular dynamics studies have provided insights into the conformational mobility of the core structures of these compounds. For instance, the tetrahydronaphthalene (THN) scaffold of certain analogues, such as benzodihydropyrans, is conformationally mobile, whereas the scaffolds of oxabicyclooctanes and dioxatricyclodecanes are relatively immobile. acs.org This structural rigidity or flexibility plays a crucial role in how these molecules interact with their biological targets.

The primary molecular target for many cytotoxic lignans (B1203133) is the protein tubulin, a key component of microtubules. While direct studies on this compound's binding to tubulin are limited, the well-documented interaction of podophyllotoxin with tubulin provides a strong model. These compounds are known to bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of microtubule dynamics is a cornerstone of their cytotoxic activity.

Furthermore, some derivatives of related lignans have been shown to inhibit DNA topoisomerase II, an enzyme critical for managing the topological state of DNA during replication and transcription. jst.go.jp This dual targeting of both the cytoskeleton and DNA replication machinery highlights the multifaceted nature of their anticancer potential. The specific interactions, whether with tubulin or topoisomerase II, are governed by the precise stereochemistry and substituent groups on the lignan scaffold.

Elucidation of Anti-proliferative Effects and Cell Cycle Modulation at the Cellular Level

The molecular interactions of this compound and its analogues translate into potent anti-proliferative effects at the cellular level. These compounds have demonstrated the ability to inhibit the growth of various cancer cell lines in a dose-dependent manner. nih.gov A key mechanism underlying this anti-proliferative activity is the induction of cell cycle arrest. researchgate.net

By disrupting microtubule dynamics, these compounds interfere with the formation of the mitotic spindle, a critical structure for proper chromosome segregation during cell division. mdpi.com This disruption triggers a cell cycle checkpoint, typically leading to arrest in the G2/M phase. mdpi.com Unable to proceed through mitosis, the cancer cells are prevented from proliferating.

In addition to cell cycle arrest, this compound analogues can induce apoptosis, or programmed cell death. researchgate.net The sustained arrest in mitosis can trigger intrinsic apoptotic pathways. This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program, and the cleavage of poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. nih.gov The downregulation of cell cycle regulatory proteins, such as cyclin D1 and cyclin-dependent kinase 2 (CDK2), has also been observed, further contributing to the cessation of cell proliferation. researchgate.net

The cytotoxic efficacy of these compounds is often evaluated by determining their IC50 values, which represent the concentration required to inhibit the growth of 50% of a cell population. For instance, a this compound analogue, SK analogue 12, was found to be less active than a podophyllotoxin-derived compound, which showed in vitro activity at a concentration of 10⁻⁸ M. acs.orgresearchgate.net

Analysis of Interactions with Microtubule Dynamics and Cellular Cytoskeleton

The cellular cytoskeleton, a dynamic network of protein filaments, is crucial for maintaining cell shape, facilitating movement, and enabling cell division. nih.govnih.gov Microtubules, a major component of the cytoskeleton, are in a constant state of assembly (polymerization) and disassembly (depolymerization), a process known as dynamic instability. uvigo.es This dynamic nature is essential for their function. encyclopedia.pub

This compound and its analogues, similar to other microtubule-binding agents, directly interfere with this dynamic process. mdpi.com They are classified as microtubule-destabilizing agents, meaning they inhibit the polymerization of tubulin dimers into microtubules. mdpi.com This action is in contrast to other anticancer drugs like paclitaxel, which stabilize microtubules.

The inhibition of tubulin polymerization leads to a net depolymerization of the microtubule network. mdpi.com This has profound consequences for the cell, particularly during mitosis. The mitotic spindle, which is composed of microtubules, cannot form correctly, preventing the proper alignment and segregation of chromosomes. mdpi.com This failure to complete mitosis triggers the mitotic checkpoint and can lead to cell cycle arrest and ultimately apoptosis. mdpi.com

Modulation of Intracellular Signaling Pathways by this compound Derivatives

The cellular response to this compound derivatives is mediated by a complex network of intracellular signaling pathways. nih.govnih.gov These pathways act as communication networks, transmitting signals from the cell surface and internal sensors to effector molecules that control cellular processes like proliferation, survival, and death. plos.org

The disruption of microtubule dynamics by this compound analogues is a key event that triggers a cascade of signaling events. The activation of the spindle assembly checkpoint, a surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle, is a primary response. This checkpoint activation prevents the onset of anaphase and leads to mitotic arrest.

If the mitotic arrest is prolonged, cells may be directed towards apoptosis. This involves the activation of pro-apoptotic signaling pathways. For example, the stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) pathway can be activated in response to cytoskeletal stress, leading to the phosphorylation of downstream targets that promote apoptosis.

Furthermore, the anti-proliferative effects of these compounds can be linked to the modulation of pathways that control cell cycle progression. The activity of cyclin-dependent kinases (CDKs), which are key drivers of the cell cycle, is often downregulated. researchgate.net This can occur through various mechanisms, including the upregulation of CDK inhibitors. The specific signaling pathways modulated can vary depending on the specific derivative and the cancer cell type. medsci.org

Studies on the Role of Efflux Transporters (e.g., P-glycoprotein) in Cellular Activity

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. mdpi.com One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp). scirp.orgaboutscience.euwikipedia.org

P-gp functions as an efflux pump, actively transporting a wide variety of xenobiotics, including many chemotherapeutic agents, out of the cell. wikipedia.orgnih.gov This reduces the intracellular concentration of the drug, thereby diminishing its cytotoxic effect. mdpi.comscirp.org

The effectiveness of this compound and its analogues can be influenced by P-gp. If a particular derivative is a substrate for P-gp, its efficacy may be reduced in cancer cells that overexpress this transporter. Therefore, understanding the interaction between these compounds and efflux transporters is crucial for predicting their clinical potential and for designing strategies to overcome MDR.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Sikkimotoxin and Its Derivatives

Systematic Correlative Analysis of Chemical Structure and Biological Activity Profiles

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications of a molecule influence its biological effects. tandfonline.combohrium.com For sikkimotoxin, a naturally occurring lignan (B3055560), SAR studies have been crucial in identifying key structural motifs that govern its cytotoxic properties. These studies typically involve the synthesis of a series of derivatives with systematic variations in their chemical structure and the subsequent evaluation of their biological activity.

Research into the SAR of this compound and related aryltetralin lignans (B1203133) has revealed several critical determinants of cytotoxicity:

The C-4 Configuration: The stereochemistry at the C-4 position of the tetralin ring system has been shown to be a significant factor influencing cytotoxicity. Studies involving the preparation of derivatives with inverted stereochemistry at C-4 have demonstrated a substantial loss of activity, suggesting a specific spatial arrangement is necessary for interaction with its biological target. uni-muenster.de

Substitution on the Pendant Aromatic Ring (E-ring): Modifications to the substituents on the pendant aromatic ring have a profound impact on biological activity. For instance, the presence and positioning of methoxy (B1213986) groups are critical. The replacement of a methoxy group with a hydrogen atom can lead to a dramatic decrease in cytotoxicity, indicating their role in target binding, potentially through hydrogen bonding or electronic effects. uni-muenster.de

The Fused Aromatic Ring System (A/B rings): The nature of the fused aromatic ring system also plays a role in modulating activity. For example, replacing a methylenedioxy group with two methoxy substituents has been observed to reduce cytotoxic potency, highlighting the sensitivity of the biological target to the electronic and steric properties of this region of the molecule. uni-muenster.de

The Lactone Ring (D-ring): The lactone ring is a common feature in many bioactive lignans, including the related compound podophyllotoxin (B1678966). While specific SAR studies on the lactone ring of this compound itself are limited, research on analogous compounds suggests that this moiety is often crucial for activity. Its opening or modification can lead to a significant loss of potency.

These systematic analyses provide a qualitative understanding of the structural requirements for the bioactivity of this compound derivatives. The following table summarizes some of the observed SAR trends based on cytotoxic evaluations in various cancer cell lines.

| Compound/Derivative | Modification | Observed Biological Activity | Reference |

| This compound Analogue 1 | Inversion of C-4 configuration | ~100-fold loss of cytotoxicity | uni-muenster.de |

| This compound Analogue 2 | Replacement of a pendant ring methoxy group with hydrogen | ~100-fold loss of cytotoxicity | uni-muenster.de |

| This compound Analogue 3 | Replacement of a fused ring methylenedioxy group with two methoxy groups | ~10-fold loss of cytotoxicity | uni-muenster.de |

| Deoxypodophyllotoxin | Structurally related aryltetralin lignan | Highly potent cytotoxicity against HeLa and KB cell lines | nih.gov |

This table is illustrative and based on findings from studies on this compound derivatives and closely related lignans. The exact fold changes in activity can vary depending on the specific cell line and assay conditions.

Application of Computational Modeling for Activity Prediction (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models build upon SAR by establishing a mathematical correlation between the chemical structure and biological activity. wikipedia.org These computational models use molecular descriptors—numerical representations of a molecule's physicochemical properties—to predict the activity of new or untested compounds. nih.gov This approach is particularly valuable in drug discovery as it can prioritize the synthesis of compounds with the highest predicted potency, thereby saving time and resources. semanticscholar.org

While specific QSAR models exclusively for this compound are not extensively reported in the literature, studies on other cytotoxic lignans and natural products provide a framework for how such models could be developed. The general steps in creating a QSAR model include:

Data Set Compilation: A dataset of compounds with known biological activities (e.g., IC50 values) is assembled. This set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. researchgate.net

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometric, electrostatic, and quantum-chemical parameters. vietnamjournal.ruresearchcommons.org

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest (RF) and Support Vector Machines (SVM) are used to create a mathematical equation linking the descriptors to the biological activity. semanticscholar.orgjournaljpri.com

Model Validation: The model's robustness and predictive ability are rigorously tested using various statistical metrics and the external test set. wikipedia.org

For a series of cytotoxic 6H-indolo[2,3-b]quinoxaline derivatives, a QSAR study revealed that descriptors related to the presence of cyclic substituents and primary carbon atoms were important for cytotoxic potency. tandfonline.com Similarly, a QSAR study on xanthone (B1684191) derivatives identified net atomic charges at specific positions, dipole moment, and the logarithm of the partition coefficient (logP) as key contributors to their cytotoxic activity. nih.gov These examples demonstrate the potential of QSAR to elucidate the structural features driving the activity of complex natural product derivatives.

A hypothetical QSAR model for this compound derivatives might take the following form:

log(1/IC50) = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + βn*(Descriptor n)

Where the descriptors could represent properties like molecular weight, logP, dipole moment, and energies of molecular orbitals (HOMO/LUMO). The coefficients (β) would indicate the direction and magnitude of each descriptor's influence on the cytotoxic activity.

Identification of Essential Pharmacophoric Features and Structural Determinants for Efficacy

A pharmacophore is a three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target and elicit a particular response. nih.gov Pharmacophore modeling is a powerful computational tool used to identify these key features from a set of active compounds, even in the absence of a known receptor structure. nih.gov

For this compound and its analogues, pharmacophore models can be developed based on the structures of highly active derivatives. These models typically include features such as:

Hydrogen Bond Acceptors (HBA): The oxygen atoms of the methoxy groups and the lactone ring are potential hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): Depending on the specific derivative, hydroxyl groups could act as hydrogen bond donors.

Aromatic Rings: The pendant and fused aromatic rings are key features that can engage in π-π stacking or hydrophobic interactions with the target protein.

A study on tubulin inhibitors, a target for many cytotoxic lignans, led to the development of a pharmacophore model that included one hydrogen-bond acceptor, two aromatic features, and one hydrophobic feature. mdpi.com This model was then used to screen for new potential inhibitors. A similar approach could be applied to this compound derivatives to identify novel compounds with potential anticancer activity.

The process of pharmacophore modeling can be ligand-based, where it is derived from a set of active molecules, or structure-based, where the known structure of the biological target is used to define the key interaction points. openmedicinalchemistryjournal.com Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel scaffolds that match the required features. researchgate.net

Conformational Analysis and its Influence on Bioactivity

The biological activity of a flexible molecule like this compound is not only dependent on its chemical structure but also on its three-dimensional conformation. europa.eu Conformational analysis aims to identify the low-energy, stable conformations that a molecule can adopt and to understand how these conformations influence its interaction with a biological target. beilstein-journals.orgnih.gov

The tetrahydrofuran (B95107) lignan core of this compound has several rotatable bonds, allowing it to exist in various spatial arrangements. The relative orientation of the bulky aryl substituents is particularly important. researchgate.net Computational methods, such as molecular mechanics and quantum chemical calculations, are often employed to explore the conformational landscape of a molecule and to determine the energies of different conformers. beilstein-journals.org Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable data on the predominant conformations in solution. researchgate.net

Studies on related tetrahydrofuran lignans have shown that the benzylic carbon shifts in their 13C NMR spectra are sensitive to the orientation of the aryl groups, providing clues about their conformational preferences. researchgate.net The stability of different conformers is influenced by a balance of steric and electronic effects. rsc.org For a molecule to be biologically active, it must be able to adopt a specific "bioactive conformation" that allows it to fit into the binding site of its target. nih.gov This bioactive conformation may not necessarily be the lowest energy conformation in solution; the energy penalty required to adopt the bioactive conformation must be compensated by the favorable binding energy with the target. core.ac.uk

The conformational flexibility of this compound and its derivatives can influence their ability to cross cell membranes and to interact with efflux pumps, which are involved in multidrug resistance. A rigid conformation might be optimal for binding to the target, but a degree of flexibility might be necessary for the molecule to reach its site of action.

Development of Predictive Models for Novel this compound Analogues

The culmination of SAR, QSAR, pharmacophore modeling, and conformational analysis is the development of predictive models that can guide the design of novel, more effective this compound analogues. These models integrate the knowledge gained from these different approaches to create a comprehensive understanding of the requirements for bioactivity.

The development of such predictive models is an iterative process:

Initial Model Building: Based on existing data, an initial QSAR or pharmacophore model is constructed.

Virtual Screening and Design: The model is used to screen virtual compound libraries or to design new molecules with predicted high activity.

Synthesis and Biological Testing: The most promising candidates are synthesized and their biological activity is evaluated experimentally.

Model Refinement: The new experimental data is used to refine and improve the predictive power of the model.

Machine learning techniques are increasingly being used to develop more sophisticated and accurate predictive models. nih.govijsmr.in These methods can handle large and complex datasets and can identify non-linear relationships between chemical structure and biological activity that may be missed by traditional statistical methods.

For example, a predictive QSAR model for a set of anticancer compounds might use a Random Forest algorithm to classify compounds as active or inactive based on a set of calculated molecular descriptors. semanticscholar.org Such a model, once validated, could be used to screen a large database of virtual this compound analogues and prioritize a smaller, more manageable set for synthesis and testing.

The ultimate goal is to create a robust in silico framework that can reliably predict the biological activity of novel this compound derivatives, thereby accelerating the drug discovery process and leading to the development of new and improved therapeutic agents.

Ecological and Chemoecological Significance of Sikkimotoxin

Role of Sikkimotoxin as a Specialized Metabolite in Plant Defense Mechanisms

Specialized metabolites are a diverse array of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but play a critical role in its survival and interaction with the environment. Lignans (B1203133), the class of compounds to which this compound belongs, are widely recognized for their defensive functions in plants against a variety of biotic threats. scispace.com

The defensive role of this compound can be inferred from the well-documented biological activities of its analogue, podophyllotoxin (B1678966), and other related lignans found in the genus Podophyllum. These compounds exhibit potent cytotoxic, antimicrobial, antiviral, and antifeedant properties. scispace.comdntb.gov.ua This strong biological activity suggests that this compound, like its chemical relatives, contributes to a multi-faceted chemical defense strategy for Podophyllum sikkimensis. The production of such toxic compounds serves as a significant deterrent to herbivores, reducing the palatability of the plant tissues and potentially causing harm to animals that ingest them. libretexts.orgnih.gov This chemical barrier is a crucial adaptation for a plant's survival, protecting it from being consumed by a wide range of herbivores.

Furthermore, the antimicrobial and antiviral activities of lignans suggest that this compound may also play a role in protecting P. sikkimensis from pathogenic microorganisms. scispace.com Plants are constantly under attack from a myriad of bacteria, fungi, and viruses, and the production of compounds like this compound can inhibit the growth and spread of these pathogens. The synthesis of such defensive chemicals is a key component of the plant's innate immune system.

The defensive mechanisms in plants involving secondary metabolites are complex and can be either constitutive (always present) or induced (produced in response to an attack). nih.gov While specific research on whether this compound production is constitutive or induced is limited, the presence of significant quantities of related lignans in healthy Podophyllum plants suggests a constitutive defense strategy. plos.org

Investigation of Potential Allelopathic Functions and Inter-species Interactions

Allelopathy refers to the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. This phenomenon is a form of chemical competition, allowing a plant to gain a competitive advantage by suppressing the growth of neighboring plants. While the allelopathic potential of many plant species has been investigated, specific studies on the allelopathic functions of this compound are not extensively documented.

However, some species of the Podophyllum genus have been screened for allelopathic activity. For instance, studies on Podophyllum peltatum have explored its interactions with other native and invasive plant species, though the specific compounds responsible for any observed effects were not always identified. openresearchlibrary.org Lignans, in general, have been implicated in the allelopathic interactions of various plants. researchgate.net Given the cytotoxic nature of this compound, it is plausible that its release from the roots or decaying plant material of P. sikkimensis could inhibit the germination and growth of competing plant species in its immediate vicinity. This would be a significant ecological advantage, ensuring access to essential resources like light, water, and nutrients.

Further research is required to isolate the effects of this compound and determine its specific role in the allelopathy of P. sikkimensis. Such studies would involve bioassays to test the effect of purified this compound on the germination and growth of other plant species that share its habitat.

Beyond competitive interactions, the chemical profile of a plant, including compounds like this compound, can influence a range of inter-species interactions. For example, the presence of such potent chemical defenses can shape the community of herbivores and pathogens that can successfully associate with the plant. It can also influence interactions with beneficial organisms, such as pollinators or mycorrhizal fungi, although these relationships are less understood in the context of this compound. For instance, studies on Podophyllum peltatum have shown that its reproductive success can be influenced by proximity to other flowering plants that attract pollinators. nih.gov

Distribution and Accumulation of this compound in Source Organisms

This compound is isolated from the roots and rhizomes of Podophyllum sikkimensis. researchgate.net The distribution and concentration of lignans in Podophyllum species are known to vary significantly between different plant parts and are influenced by various environmental and developmental factors.

Research on the closely related Podophyllum hexandrum has shown that the highest concentrations of lignans, such as podophyllotoxin, are typically found in the rhizomes and roots. researchgate.netecologyjournal.in This pattern of accumulation in the underground organs is a common defensive strategy in perennial plants, as these parts are crucial for survival and regeneration. The accumulation of toxic compounds in the rhizomes would protect them from soil-borne pathogens and herbivores.

The concentration of these specialized metabolites is not static. Studies have indicated that the content of lignans in Podophyllum species can be influenced by ecological factors such as altitude. plos.orgresearchgate.net For example, populations of P. hexandrum growing at higher altitudes have been found to contain higher levels of podophyllotoxin. researchgate.net This suggests that environmental stressors may play a role in stimulating the biosynthesis and accumulation of these defensive compounds.

| Plant Species | Tissue | Podophyllotoxin Content (% dry weight) | Reference |

| Podophyllum hexandrum | Rhizome | 4.0 - 7.84% | researchgate.net |

| Podophyllum hexandrum | Root | 0.021 - 5.800% | researchgate.net |

| Podophyllum hexandrum | Leaf | 0.001 - 0.599% | researchgate.net |

| Podophyllum hexandrum | Stem | 0.001 - 0.596% | researchgate.net |

| Podophyllum peltatum | Rhizome | ~0.25% | researchgate.net |

| Podophyllum sikkimensis | Rhizome/Roots | 0.06 - 0.73% | nih.gov |

This table presents data for podophyllotoxin, a related lignan (B3055560), to infer the potential distribution of this compound.

The biosynthesis of lignans like this compound follows the phenylpropanoid pathway, a major route for the production of a wide variety of plant secondary metabolites. frontiersin.org The intricate regulation of this pathway in response to developmental cues and environmental stimuli ultimately determines the concentration and distribution of this compound within the plant.

Advanced Analytical Methodologies for Sikkimotoxin Research

High-Resolution Chromatographic Techniques for Isolation, Purity Assessment, and Quantification

High-resolution chromatographic techniques are indispensable for the isolation of sikkimotoxin from its natural sources, as well as for the critical assessment of its purity and the quantification of its concentration. nih.gov

Isolation: The initial step in studying this compound often involves its extraction from plant material, which results in a complex mixture of compounds. column-chromatography.com Column chromatography, particularly using silica (B1680970) gel as the stationary phase, is a fundamental technique for the initial separation of this compound from other phytochemicals. column-chromatography.com The separation is based on the differential adsorption of compounds to the silica gel, allowing for the elution of fractions with increasing solvent polarity. column-chromatography.com

Further purification is typically achieved using high-performance liquid chromatography (HPLC). moravek.com Reversed-phase HPLC, employing a C18 column, is a common choice for separating lignans (B1203133) like this compound. nih.gov This technique separates compounds based on their hydrophobicity, providing high-resolution separation and yielding highly pure this compound.

Purity Assessment: The purity of isolated this compound is paramount for accurate biological and chemical studies. HPLC is a primary tool for purity assessment, where a single, sharp peak on the chromatogram under various conditions is indicative of a pure compound. moravek.comnih.gov The percentage purity can be determined by calculating the area of the this compound peak relative to the total area of all peaks in the chromatogram. mdpi.com

Quantification: Quantitative analysis of this compound in plant extracts or other samples is also performed using HPLC with UV detection. nih.gov A calibration curve is constructed by running standards of known this compound concentrations and plotting their peak areas against concentration. This curve then allows for the accurate determination of this compound concentration in unknown samples.

Table 1: High-Resolution Chromatographic Techniques for this compound Research

| Technique | Application | Principle | Typical Stationary Phase | Typical Mobile Phase |

| Column Chromatography | Initial Isolation | Adsorption | Silica Gel | Gradient of non-polar to polar solvents (e.g., hexane, ethyl acetate) |

| High-Performance Liquid Chromatography (HPLC) | Purification, Purity Assessment, Quantification | Reversed-Phase Partition | C18 | Isocratic or gradient mixture of water and an organic solvent (e.g., acetonitrile, methanol) |

Advanced Spectroscopic Methods (e.g., NMR, IR, UV-Vis) for Detailed Structural Characterization

Once isolated, the precise chemical structure of this compound is elucidated using a combination of advanced spectroscopic methods. solubilityofthings.comroutledge.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules. hmdb.ca Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to piece together the complete molecular structure of this compound. vt.edu For instance, the proton NMR (¹H NMR) spectrum of a compound related to this compound was referenced to correspond well with that of deoxypodophyllotoxin, with expected differences in signals from the methylenedioxy and methoxy (B1213986) groups. clockss.org

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. solubilityofthings.comnih.gov The IR spectrum of this compound will show characteristic absorption bands corresponding to its various functional groups, such as hydroxyl (-OH), carbonyl (C=O) from the lactone ring, and aromatic (C=C) moieties. researchgate.net This technique is useful for confirming the presence of key structural features. drawellanalytical.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly informative for compounds with conjugated systems, such as the aromatic rings in this compound. libretexts.org The UV spectrum of this compound will exhibit characteristic absorption maxima (λmax) that are indicative of its chromophoric structure. researchgate.netphosphortech.com

Table 2: Spectroscopic Data for this compound and Related Compounds

| Spectroscopic Technique | Parameter | Observed Data/Information Gained |

| ¹H NMR | Chemical Shift (δ) | Provides information on the proton environment and connectivity. clockss.org |

| ¹³C NMR | Chemical Shift (δ) | Reveals the number and type of carbon atoms in the molecule. vt.edu |

| 2D NMR (COSY, HSQC, HMBC) | Correlation Peaks | Establishes proton-proton and proton-carbon connectivities to build the molecular skeleton. vt.edu |

| IR Spectroscopy | Wavenumber (cm⁻¹) | Identifies functional groups like -OH, C=O, and C-O-C. researchgate.net |

| UV-Vis Spectroscopy | λmax (nm) | Indicates the presence of conjugated systems and aromatic rings. libretexts.org |

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Comprehensive Metabolomic Profiling

Hyphenated techniques, which couple a separation technique with a detection technique, are powerful tools for the comprehensive analysis of complex mixtures containing this compound. ijprajournal.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the high-resolution separation of HPLC with the sensitive and selective detection of tandem mass spectrometry. bioxpedia.com This technique is invaluable for the detection and quantification of this compound in complex plant extracts, even at very low concentrations. mdpi.commdpi.com The mass spectrometer provides the molecular weight and fragmentation pattern of the compound, which serves as a highly specific fingerprint for its identification. researchgate.netaesan.gob.es LC-MS/MS is particularly useful for metabolomic studies to understand the biosynthetic pathways and the presence of related lignans in the plant. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful hyphenated technique used for the analysis of volatile and semi-volatile compounds. ijpsjournal.comthermofisher.com For non-volatile compounds like this compound, a derivatization step is typically required to make them amenable to GC analysis. mdpi.com GC-MS can be used to profile the metabolome of plants containing this compound, identifying a wide range of compounds present. protocols.ioplos.orgmdpi.com

Table 3: Hyphenated Techniques in this compound Research

| Technique | Principle | Application in this compound Research |

| LC-MS/MS | Combines HPLC separation with mass spectrometric detection for high sensitivity and specificity. mdpi.com | Targeted quantification, impurity profiling, and metabolomic studies of this compound and its analogs in plant extracts. nih.gov |

| GC-MS | Separates volatile compounds by gas chromatography followed by mass spectrometric detection. biomedpharmajournal.org | Metabolomic profiling of derivatized plant extracts to identify a broad range of chemical constituents. mdpi.com |

Development and Validation of Sensitive and Specific Analytical Assays for this compound

The development and validation of analytical assays are crucial for ensuring the quality and reliability of research on this compound. thomasalittleconsulting.compharmasource.global

Assay Development: The development of an analytical method, such as an HPLC or LC-MS/MS assay, involves several key steps. labmanager.com This includes selecting the appropriate analytical technique based on the properties of this compound, optimizing instrumental conditions like the column and mobile phase, and conducting preliminary testing to ensure feasibility. labmanager.comsaspublishers.com

Validation: Once a method is developed, it must be rigorously validated according to guidelines from organizations like the International Council for Harmonisation (ICH). edqm.eu Method validation ensures that the assay is fit for its intended purpose. thomasalittleconsulting.com Key validation parameters include:

Specificity: The ability of the method to accurately measure this compound in the presence of other components. labmanager.com

Linearity: The demonstration that the assay results are directly proportional to the concentration of this compound over a specific range. saspublishers.com

Accuracy: The closeness of the measured value to the true value. labmanager.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. labmanager.com This includes repeatability and intermediate precision.

Limit of Detection (LOD): The lowest amount of this compound that can be detected but not necessarily quantified. saspublishers.com

Limit of Quantification (LOQ): The lowest amount of this compound that can be quantitatively determined with suitable precision and accuracy. saspublishers.com

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. saspublishers.com

The successful development and validation of such assays are fundamental for the standardization and quality control of this compound-containing materials. pharmasource.global

Future Research Trajectories in Sikkimotoxin Chemical Biology

Integration of Multi-Omics Technologies for Systems-Level Understanding of Sikkimotoxin's Biological Effects

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to understand the complex biological effects of natural products like this compound at a systems level. researchgate.netmdpi.com By moving beyond a single-target approach, researchers can build a comprehensive picture of how this compound interacts with cellular networks.

Future research should focus on:

Target Discovery: Employing multi-omics techniques to identify the direct molecular targets of this compound within the cell. researchgate.net This can reveal both primary and off-target effects, providing a more complete understanding of its mechanism of action.

Pathway Analysis: Elucidating the downstream signaling pathways modulated by this compound. uga.edu Transcriptomic and proteomic analyses can map the changes in gene and protein expression following treatment, highlighting the cellular processes affected.

Biomarker Identification: Discovering potential biomarkers that predict cellular response to this compound. This is crucial for developing targeted therapeutic strategies and understanding resistance mechanisms.

The integration of these large-scale datasets with advanced bioinformatics will be essential for interpreting the vast amount of information generated and for building predictive models of this compound's biological activity. frontiersin.orgresearchgate.net

Rational Design and Synthesis of Next-Generation this compound-Inspired Chemical Probes

Chemical probes are indispensable tools for dissecting complex biological processes. ox.ac.uk The rational design and synthesis of this compound-based probes will be pivotal in elucidating its molecular targets and mechanisms. researchgate.netnih.gov

Key areas for development include:

Affinity-Based Probes: Designing probes that incorporate reporter tags (e.g., biotin, fluorescent dyes) or photo-affinity labels to facilitate the identification and isolation of this compound-binding proteins. researchgate.net

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of this compound analogues to systematically probe the structural determinants of its biological activity. researchgate.net This will inform the design of more potent and selective compounds.

Computational Modeling: Utilizing molecular docking and other computational methods to predict the binding of this compound and its derivatives to potential protein targets, thereby guiding the design of optimized probes. researchgate.net

These next-generation chemical probes will not only serve as research tools but also as starting points for the development of novel therapeutics with improved pharmacological properties. mskcc.orgnih.gov

Innovations in Sustainable Sourcing and Production of this compound Precursors

The reliance on natural sources for compounds like this compound raises concerns about sustainability and supply chain stability. bepls.comresearchgate.net Future research must prioritize the development of innovative and sustainable methods for producing this compound and its precursors.

Promising approaches include:

Metabolic Engineering: Engineering microorganisms or plant cell cultures to produce this compound or its key biosynthetic intermediates. uga.edu This approach offers a scalable and environmentally friendly alternative to harvesting wild plants.

Synthetic Biology: Assembling the this compound biosynthetic pathway in a heterologous host, such as yeast or E. coli. researchgate.net This would allow for the controlled and sustainable production of the compound.

Semi-synthesis: Developing efficient chemical syntheses of this compound from more readily available natural precursors, such as α-conidendrin. nih.govacs.org

These strategies will be crucial for ensuring a stable and responsible supply of this compound for research and potential clinical applications, mitigating the environmental impact of its production. acs.orgoneplanetnetwork.orghp.com

Exploration of Undiscovered Biological Activities and Novel Mechanistic Insights

While this compound is known to be analogous to podophyllotoxin (B1678966), its full biological activity profile remains largely unexplored. researchgate.net Future investigations should aim to uncover novel biological activities and gain deeper mechanistic insights.

Areas of focus should include:

Broad-Spectrum Bioactivity Screening: Testing this compound against a wide range of biological targets and disease models, including those related to cancer, inflammation, and infectious diseases. bepls.comnews-medical.netnih.gov

Mechanism of Action Studies: Investigating the detailed molecular mechanisms underlying any newly discovered biological activities. This could involve exploring its effects on processes such as DNA replication, cell division, or immune responses. news-medical.netnih.gov

Comparative Studies: Comparing the biological effects and mechanisms of this compound with those of other related lignans (B1203133) to understand the unique contributions of its chemical structure. semanticscholar.orggumed.edu.pl

The discovery of new biological activities could significantly expand the potential therapeutic applications of this compound and provide new avenues for drug discovery. mdpi.commdpi.com

Q & A

Q. What frameworks guide the integration of conflicting literature findings into a coherent research narrative?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.